Enhanced 15-PGDH Inhibitory Potency
In a comparative study of 15-PGDH inhibitors, the introduction of a morpholine carbonyl group (Compound 28) resulted in an IC50 range of 4-20 nM, representing a 2.75- to 2.75-fold increase in potency compared to the unsubstituted analog (Compound 25, IC50 = 11 nM) [1]. This demonstrates that the morpholine amide moiety is not just a passive linker but a functional group that actively improves target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4-20 nM |
| Comparator Or Baseline | Compound 25 (X=H): 11 nM |
| Quantified Difference | Up to 2.75-fold more potent |
| Conditions | 5 nM human 15-PGDH, 3-fold dilution series in triplicate [1] |
Why This Matters
This potency gain is critical for hit-to-lead optimization in programs targeting prostaglandin metabolism, where sub-20 nM affinity is often a key threshold for in vivo efficacy studies.
- [1] PMC. Table 2: Compound 25 (X=H, IC50 11 nM) vs Compound 28 (X=CO(morpholine), IC50 4-20 nM). View Source
